Proglumetacin

Übersicht

Beschreibung

Proglumetacin ist ein nichtsteroidales Antirheumatikum (NSAR), das im Körper zu Indometacin und Proglumid metabolisiert wird . Es wird häufig zur Behandlung von Schmerzen im Zusammenhang mit verschiedenen entzündlichen Erkrankungen eingesetzt, darunter rheumatoide Arthritis und Arthrose . This compound wird üblicherweise als Maleatsalz verabreicht und ist unter Handelsbezeichnungen wie Afloxan, Protaxon und Proxil bekannt .

Vorbereitungsmethoden

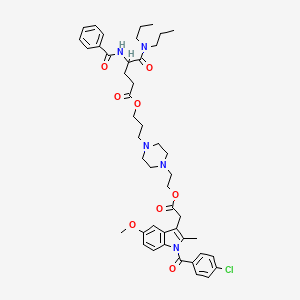

Die Synthese von Proglumetacin beinhaltet die formale Kondensation der Carboxygruppe von Indometacin mit der Hydroxygruppe von 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl N2-Benzoyl-N,N-dipropyl-α-glutamat . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um den Veresterungsprozess zu erleichtern. Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Proglumetacin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Metaboliten oxidiert werden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Indol- und Piperazin-Einheiten. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 844.45 g/mol

- Classification : Proglumetacin belongs to the class of organic compounds known as benzoylindoles, which are characterized by an indole structure linked to a benzoyl moiety.

Clinical Applications

This compound has been investigated for its efficacy in treating several inflammatory conditions:

- Rheumatoid Arthritis : Clinical studies suggest that this compound exhibits significant anti-inflammatory effects in models of rheumatoid arthritis, outperforming traditional NSAIDs in certain contexts .

- Osteoarthritis : It is also used for symptomatic relief in osteoarthritis, providing pain relief and improving joint function .

- Postoperative Pain Management : this compound has been evaluated for its role in managing postoperative pain, showcasing its effectiveness compared to other analgesics .

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy and safety of this compound:

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include gastrointestinal disturbances, renal impairment, and increased risk of cardiovascular events associated with prolonged use of NSAIDs. Monitoring for these effects is essential during treatment .

Wirkmechanismus

Proglumetacin exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound has been shown to inhibit the main protease of SARS-CoV-2, with an activity concentration at half maximal activity (AC50) of 8.9 μM .

Vergleich Mit ähnlichen Verbindungen

Proglumetacin ähnelt anderen NSAR wie Indometacin und Proglumid, weist aber aufgrund seines dualen Metabolismus einzigartige Eigenschaften auf. Im Gegensatz zu Indometacin, das hauptsächlich für seine entzündungshemmenden Wirkungen eingesetzt wird, bietet this compound auch gastroprotektive Wirkungen aufgrund seines Metabolismus zu Proglumid . Weitere ähnliche Verbindungen sind:

Indometacin: Ein starkes NSAR zur Behandlung von Entzündungen und Schmerzen.

Proglumid: Ein Antisekretikum, das dazu beiträgt, Schäden an der Magenschleimhaut zu verhindern.

Die einzigartige Kombination von entzündungshemmenden und gastroprotektiven Eigenschaften von this compound macht es zu einem wertvollen therapeutischen Mittel zur Behandlung entzündlicher Erkrankungen bei gleichzeitiger Minimierung gastrointestinaler Nebenwirkungen.

Biologische Aktivität

Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) primarily used for managing pain associated with inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Its biological activity is characterized by its anti-inflammatory, analgesic, and potentially chemopreventive properties. This article delves into the pharmacological mechanisms, clinical applications, and research findings associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C₄₆H₅₈ClN₅O₈

- Molecular Weight : 844.45 g/mol

- Classification : this compound belongs to the class of organic compounds known as benzoylindoles, which are characterized by an indole moiety attached to a benzoyl group.

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.

Key Mechanisms:

- COX Inhibition : Reduces prostaglandin synthesis.

- 5-Lipoxygenase Activity : this compound has been shown to inhibit 5-lipoxygenase, contributing to its anti-inflammatory effects .

- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties, further supporting its role in reducing oxidative stress in inflammatory conditions .

Clinical Applications

This compound is used in various clinical settings:

- Rheumatoid Arthritis : Effective in managing pain and inflammation associated with this chronic autoimmune condition.

- Osteoarthritis : Provides symptomatic relief from joint pain.

- Chemoprevention : Preliminary studies indicate potential roles in cancer prevention, particularly colorectal cancer, although more research is needed to establish definitive benefits .

Efficacy Studies

A comparative study evaluated this compound against indomethacin (IND), revealing that this compound demonstrated comparable or superior anti-inflammatory effects at equimolar doses. The study highlighted this compound's efficacy in reducing inflammation without significant gastrointestinal side effects typically associated with other NSAIDs .

Case Studies

- Case Study on Rheumatoid Arthritis :

- Colorectal Cancer Prevention :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXGHCGBYMQQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048842 | |

| Record name | Proglumetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57132-53-3 | |

| Record name | Proglumetacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57132-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proglumetacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057132533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proglumetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROGLUMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV919079LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.